molecular formula C12H12O6S2 B1361604 Dimethyl 1,5-naphthalenedisulfonate CAS No. 20779-13-9

Dimethyl 1,5-naphthalenedisulfonate

Cat. No. B1361604
CAS RN: 20779-13-9
M. Wt: 316.4 g/mol
InChI Key: HCXPJMZQMWIBMO-UHFFFAOYSA-N
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Description

Dimethyl 1,5-naphthalenedisulfonate is a chemical compound with the molecular formula C12H12O6S2 . It is also known by other names such as dimethyl naphthalene-1,5-disulfonate and 1,5-Naphthalenedisulfonic acid dimethyl ester .


Molecular Structure Analysis

The molecular weight of Dimethyl 1,5-naphthalenedisulfonate is 316.4 g/mol . The InChI representation of its structure is InChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3 . The compound has a complexity of 477 .


Physical And Chemical Properties Analysis

Dimethyl 1,5-naphthalenedisulfonate appears as a white to almost white powder or crystal . It has a melting point range of 200.0 to 204.0 °C . The compound has a topological polar surface area of 104 Ų .

Scientific Research Applications

Hydrogen-Bonded Network Structures

Dimethyl 1,5-naphthalenedisulfonate has been studied for its ability to form diverse hydrogen-bonded network structures. In a study, it was found that while 1,5-disulfonate forms a three-dimensional hydrogen-bonded network, its isomer 2,6-disulfonate forms a structure containing interpenetrated two- and three-dimensional hydrogen-bonded networks (Burke et al., 2008).

Crystal and Molecular Structure

Research has also focused on the crystal and molecular structure of salts and adducts involving Dimethyl 1,5-naphthalenedisulfonate. For instance, a study on the crystal structure of dihydroxonium 1,5-naphthalenedisulfonate revealed a supramolecular hydrogen-bonding network structure (Deng et al., 2005).

Photocatalytic Degradation

The compound has also been a subject of study in the field of photocatalytic degradation. Research has indicated that photocatalytic degradation of 1,5-naphthalenedisulfonate on colloidal titanium dioxide involves oxygenation, desulfonation, and mineralization leading to the destruction of the diaromatic naphthalene system (Szabó-Bárdos et al., 2008).

Removal of Heavy Metals

A notable application of Dimethyl 1,5-naphthalenedisulfonate is in the removal of heavy metals from water. Studies show that 1,5-Naphthalenedisulfonate intercalated layered double hydroxide exhibits excellent removal properties for lead in water, highlighting its potential in environmental remediation (Mengqi et al., 2017).

Phase Transition Compounds

Research into phase transitions has also featured Dimethyl 1,5-naphthalenedisulfonate. Two phase transition compounds based on 1,5-naphthalenedisulfonate were found to undergo phase transitions at specific temperatures, accompanied by distinct dielectric changes (Zhao et al., 2015).

properties

IUPAC Name

dimethyl naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXPJMZQMWIBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288660
Record name Dimethyl 1,5-naphthalenedisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,5-naphthalenedisulfonate

CAS RN

20779-13-9
Record name 20779-13-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 1,5-naphthalenedisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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